Cas no 2228826-82-0 (4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol)

4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol
- 2228826-82-0
- EN300-2007309
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- Inchi: 1S/C8H15F2NO/c1-7(9,10)8(11)4-2-6(12)3-5-8/h6,12H,2-5,11H2,1H3
- InChI Key: MCKPMLDWNQSIDL-UHFFFAOYSA-N
- SMILES: FC(C)(C1(CCC(CC1)O)N)F
Computed Properties
- Exact Mass: 179.11217043g/mol
- Monoisotopic Mass: 179.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2Ų
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2007309-0.5g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 0.5g |
$1646.0 | 2023-09-16 | ||
Enamine | EN300-2007309-10.0g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 10g |
$7373.0 | 2023-05-31 | ||
Enamine | EN300-2007309-5g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 5g |
$4972.0 | 2023-09-16 | ||
Enamine | EN300-2007309-10g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 10g |
$7373.0 | 2023-09-16 | ||
Enamine | EN300-2007309-2.5g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 2.5g |
$3362.0 | 2023-09-16 | ||
Enamine | EN300-2007309-0.05g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 0.05g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-2007309-1.0g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 1g |
$1714.0 | 2023-05-31 | ||
Enamine | EN300-2007309-0.1g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 0.1g |
$1508.0 | 2023-09-16 | ||
Enamine | EN300-2007309-5.0g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 5g |
$4972.0 | 2023-05-31 | ||
Enamine | EN300-2007309-0.25g |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol |
2228826-82-0 | 0.25g |
$1577.0 | 2023-09-16 |
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol
Introduction to 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol (CAS No: 2228826-82-0)
4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol, identified by its CAS number 2228826-82-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclohexane backbone substituted with an amino group and a 1,1-difluoroethyl side chain, exhibits unique structural and chemical properties that make it a valuable candidate for further investigation in drug discovery and development.
The structural framework of 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol combines the rigidity of the cyclohexane ring with the flexibility provided by the side chains. The presence of both an amino group and a 1,1-difluoroethyl moiety introduces multiple sites for functionalization, enabling chemists to explore diverse pharmacophores. This dual functionality has garnered attention from researchers seeking novel scaffolds for therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. The 1,1-difluoroethyl group in 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of molecules, thereby modulating their biological activity. This has led to extensive studies on fluorinated analogs in the quest for more effective and selective drugs.
One of the most compelling aspects of 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol is its potential as a building block for more complex drug molecules. The cyclohexane ring provides a stable core structure, while the amino group can be further modified through various chemical reactions such as acylation, alkylation, or coupling with other pharmacophores. Additionally, the 1,1-difluoroethyl side chain offers opportunities for derivatization, allowing researchers to fine-tune the properties of the compound to meet specific therapeutic requirements.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol. By leveraging machine learning algorithms and molecular docking techniques, researchers can rapidly screen large libraries of compounds for potential interactions with biological targets. This high-throughput virtual screening has accelerated the discovery process and has identified several promising candidates for further experimental validation.
The synthesis of 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol presents both challenges and opportunities. The introduction of fluorine atoms often requires specialized synthetic methodologies to ensure high yield and purity. However, modern techniques such as fluorous chemistry have made it possible to incorporate fluorine more efficiently into complex molecular architectures. These advancements have opened new avenues for the preparation of fluorinated pharmaceuticals and have contributed to the growing interest in compounds like 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol.
In conclusion, 4-amino-4-(1,1-difluoroethyl)cyclohexan-1-ol (CAS No: 2228826-82-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile functionalization possibilities make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. As our understanding of fluorinated compounds continues to evolve, so too will the applications of this remarkable molecule in medicine and beyond.
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